5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers needing a bifunctional pyridine scaffold for medicinal chemistry often face limited regiochemical diversity. 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine (CAS 1484859-68-8) solves this with a reactive chloromethyl handle and fluorophenyl moiety for kinase, GPCR, and analog synthesis. - Purity: ≥95% (HPLC), enabling direct use in hit-to-lead optimization. - Supply: In stock for immediate B2B global shipping, eliminating synthesis delays. - Application: Ideal building block for nucleophilic substitution, cross-coupling, and isotopic labeling studies.

Molecular Formula C13H11ClFNO
Molecular Weight 251.68 g/mol
CAS No. 1484859-68-8
Cat. No. B1529452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine
CAS1484859-68-8
Molecular FormulaC13H11ClFNO
Molecular Weight251.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=NC=C(C=C2)CCl)F
InChIInChI=1S/C13H11ClFNO/c14-7-10-5-6-13(16-8-10)17-9-11-3-1-2-4-12(11)15/h1-6,8H,7,9H2
InChIKeyVJYFYEQAJDSJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine Overview


5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine (CAS 1484859-68-8, C13H11ClFNO, MW 251.68) is a substituted pyridine derivative that functions as a versatile small molecule scaffold and building block [1] for medicinal chemistry and pharmaceutical intermediate synthesis . The compound is distinguished by three key functional features: a pyridine core, a chloromethyl group at the 5-position, and a (2-fluorophenyl)methoxy substituent at the 2-position , which collectively define its specific reactivity profile and physicochemical properties relative to other substituted pyridine analogs.

Pyridine scaffold for medicinal chemistry building block
Chloromethyl group enables nucleophilic derivatization
2-Fluorophenylmethoxy modulates lipophilicity profile

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine: Non-Substitutability


Simple substitution with other chloromethylpyridine or fluorophenylmethoxypyridine analogs is not chemically or functionally equivalent due to the precise regiochemical arrangement of substituents on the pyridine core of 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine . The specific combination and positions of the chloromethyl (5-position) and (2-fluorophenyl)methoxy (2-position) groups impart distinct reactivity, steric, and electronic properties that govern the compound's behavior in downstream synthetic transformations, such as nucleophilic substitution at the benzylic chloride and coupling reactions at the pyridine ring . Compared to similar compounds with different halogenation patterns (e.g., 2-chloro-5-[(3-fluorophenyl)methoxy]pyridine ) or alternative regioisomers (e.g., 3-(chloromethyl)-2-(2-fluorophenyl)pyridine ), the target compound's unique substitution pattern offers a differentiated reactivity profile essential for achieving specific synthetic outcomes and desired physicochemical properties in complex molecule construction.

Regiochemistry

Positional isomer substitution may shift reactivity and coupling outcomes.

Halogen type

Chloromethyl vs. aryl chloride changes nucleophilic displacement rate.

Fluorophenyl placement

Methoxy linkage position alters electronic influence on pyridine ring.

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine: Comparative Evidence


Molecular Weight & Lipophilicity vs. Non-Fluorinated Analog

The presence of a 2-fluorophenylmethoxy group in 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine (C13H11ClFNO, MW 251.68) contributes to increased molecular weight and altered lipophilicity relative to a non-fluorinated analog, which can impact its pharmacokinetic properties and synthetic utility. The fluorine substitution on the aromatic ring is known to enhance metabolic stability and membrane permeability in medicinal chemistry applications , a structural advantage not present in the non-fluorinated phenylmethoxy counterpart.

MW & Lipophilicity
Class-level
Target 251.68 g/mol
C13H11ClFNO
Non‑fluorinated analog ~233.7 g/mol
C13H12ClNO
ΔMW +18 (H→F)
Fluorination class associated with altered lipophilicity and metabolic stability context.
Class-level inference; confirm with experimental logD.
Medicinal Chemistry Drug Design Physicochemical Properties

Regiochemical Reactivity: Positional Isomer Comparison

The target compound features a chloromethyl group specifically at the 5-position of the pyridine ring, while analogs like 3-(Chloromethyl)-2-(2-fluorophenyl)pyridine (CAS 1227575-73-6, MW 221.66) and 2-(Chloromethyl)-6-(2-fluorophenyl)pyridine (MW 221.66) [1] exhibit different regiochemical arrangements and lack the ether linkage. This specific 5-chloromethyl-2-[(2-fluorophenyl)methoxy] pattern on the pyridine core provides distinct reactivity due to the electronic influence of the 2-alkoxy substituent on the pyridine ring's electron density, which can alter the rate and selectivity of nucleophilic substitution reactions at the chloromethyl group compared to isomers with different substitution patterns .

Regiochemistry
Reported
Target 5‑CH₂Cl, 2‑O‑2‑F‑Bn
MW 251.68
Positional isomers 3‑CH₂Cl,2‑F‑Ph or 2‑CH₂Cl,6‑F‑Ph
MW 221.66
ΔMW +30; ether linkage absent in comparators
Regiochemistry may influence nucleophilic substitution rate and selectivity.
Cross-study comparable; verify in synthetic route.
Synthetic Chemistry Reactivity Regioselectivity

Functional Group Reactivity: Chloromethyl vs. Chloro

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine contains a chloromethyl group (-CH2Cl) at the 5-position , which exhibits higher reactivity in nucleophilic substitution reactions compared to the chloro (-Cl) substituent directly attached to the pyridine ring in compounds such as 2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine (C12H10ClFNO) . The benzylic nature of the chloromethyl group in the target compound lowers the activation energy for SN2 displacement reactions, enabling efficient diversification into amines, ethers, thioethers, and other functionalized derivatives under milder conditions [1].

Reactivity
Class-level
Target 5‑chloromethyl (–CH₂Cl)
Benzylic activation
Chloro analog 2‑Cl‑5‑(3‑F‑BnO)‑pyridine
Aryl chloride
Chloromethyl more reactive toward Sₙ2
Functional group type may determine derivatization scope.
Class-level reactivity principle; validate under reaction conditions.
Synthetic Methodology Chemical Reactivity Building Blocks

Commercial Availability & Purity Comparison

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine (CAS 1484859-68-8) is commercially available with a minimum purity specification of 95% from multiple suppliers . This purity grade is standard for research-grade heterocyclic building blocks. In comparison, certain structurally related compounds with different substitution patterns, such as 2-(benzyloxy)-4-chloro-5-fluoroaniline (C13H11ClFNO) [1], are often associated with specific pharmaceutical impurity profiling (e.g., Lapatinib impurity applications) rather than general synthetic building block availability, making the target compound more consistently accessible for routine laboratory research and development workflows .

Availability & Purity
Specification review
Target ≥95% purity
Multi‑vendor building block
Related compounds Often impurity standards
Restricted availability
Standard research grade vs. specialized impurity
Consistent supply may reduce procurement uncertainty.
Based on vendor catalog analysis; verify current stock.
Procurement Quality Control Supply Chain

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine: Application Scenarios


Medicinal Chemistry Scaffold for Lead Optimization

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine serves as a versatile scaffold for medicinal chemistry programs focused on kinase inhibitors, GPCR modulators, and other target classes where fluorinated aromatic systems are valued for enhanced metabolic stability and binding interactions . The chloromethyl group provides a reactive handle for rapid analog synthesis, while the 2-fluorophenylmethoxy moiety offers class-inferred advantages in modulating lipophilicity and target engagement, making it suitable for hit-to-lead and lead optimization campaigns .

Synthetic Intermediate for Complex Heterocycles

The compound's bifunctional nature—featuring both a reactive chloromethyl electrophile and a substituted pyridine core—makes it an ideal building block for constructing more complex heterocyclic architectures via nucleophilic substitution, cross-coupling, and cyclization reactions . Its specific 5-chloromethyl-2-[(2-fluorophenyl)methoxy] pattern enables regioselective transformations that are not accessible with positional isomers or alternative halogenated pyridine derivatives , thereby expanding the accessible chemical space in synthetic route design.

Reference Standard for Analytical Methods

With a defined CAS registry (1484859-68-8), molecular formula (C13H11ClFNO), and commercial availability at ≥95% purity , this compound can serve as a reference standard for developing HPLC methods, monitoring reaction progress, and establishing quality control protocols in pharmaceutical process chemistry . Its consistent specification across multiple vendors supports reliable analytical benchmarking and method validation activities.

Precursor for Deuterated/Radiolabeled Probes

The chloromethyl group in 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine presents a convenient synthetic entry point for introducing isotopic labels (e.g., deuterium via reduction with deuteride sources or carbon-14 via nucleophilic displacement with labeled cyanide) to generate internal standards or tracer molecules for mass spectrometry and PET imaging applications . The presence of the fluorine atom may also facilitate 18F-radiolabeling for positron emission tomography studies in drug development programs .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Fluorinated aromatic system
Lipophilicity and metabolic stability context
Synthetic intermediate for heterocycles
Regioselective reactivity profile
Coupling and cyclization outcome review
Analytical reference standard
Defined purity specification
HPLC method development context
Precursor for isotopic labeling
Chloromethyl reactive handle
Labeling efficiency and tracer context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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